molecular formula C12H24N2O2 B14867592 Piperidin-3-yl diisopropylcarbamate

Piperidin-3-yl diisopropylcarbamate

Cat. No.: B14867592
M. Wt: 228.33 g/mol
InChI Key: GYUHUXVBQNSVMW-UHFFFAOYSA-N
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Description

Piperidin-3-yl diisopropylcarbamate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are widely used in the pharmaceutical industry due to their significant biological activities and pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine derivatives, including piperidin-3-yl diisopropylcarbamate, typically involves several steps. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-(3-aminopropyl)vinylarenes in the presence of a rhodium catalyst can yield 3-arylpiperidines . Another method involves the use of primary amines with diols catalyzed by a Cp*Ir complex to form cyclic amines .

Industrial Production Methods

Industrial production of piperidine derivatives often employs continuous flow reactions and microwave irradiation to enhance efficiency and yield. These methods allow for the large-scale synthesis of piperidine compounds with high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Piperidin-3-yl diisopropylcarbamate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield piperidinones, while reduction can produce piperidines with different substituents .

Scientific Research Applications

Piperidin-3-yl diisopropylcarbamate has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of piperidin-3-yl diisopropylcarbamate involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to interact with neurotransmitter receptors and enzymes, leading to various pharmacological effects. The exact mechanism may vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidin-3-yl diisopropylcarbamate is unique due to its specific chemical structure and the presence of the diisopropylcarbamate group. This structural feature may confer distinct biological activities and pharmacological properties compared to other piperidine derivatives .

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

piperidin-3-yl N,N-di(propan-2-yl)carbamate

InChI

InChI=1S/C12H24N2O2/c1-9(2)14(10(3)4)12(15)16-11-6-5-7-13-8-11/h9-11,13H,5-8H2,1-4H3

InChI Key

GYUHUXVBQNSVMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)OC1CCCNC1

Origin of Product

United States

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